5-trans U-44069

Description

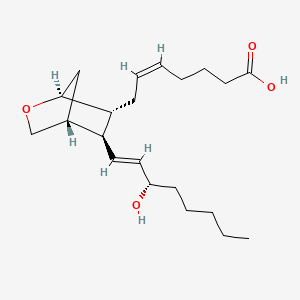

has contractile effect on rat pulmonary veins & arteries; a thromboxane-A2 mimetic

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(Z)-7-[(1S,4R,5S,6R)-5-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxabicyclo[2.2.1]heptan-6-yl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O4/c1-2-3-6-9-17(22)12-13-18-16-14-20(25-15-16)19(18)10-7-4-5-8-11-21(23)24/h4,7,12-13,16-20,22H,2-3,5-6,8-11,14-15H2,1H3,(H,23,24)/b7-4-,13-12+/t16-,17-,18-,19+,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJKDIKIDYDXHDD-IGUVKOCZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C2CC(C1CC=CCCCC(=O)O)OC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@H]2C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)OC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701347862 | |

| Record name | 9,11-Epoxymethanoprostaglandin H2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56985-32-1 | |

| Record name | U 44069 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056985321 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,11-Epoxymethanoprostaglandin H2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9,11-Dideoxy-9α ,11α-epoxymethanoprostaglandin� F2α | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-trans U-44069 (U-46619)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological actions of 5-trans U-44069, more commonly known in scientific literature as 5-trans U-46619. For clarity and accuracy, this guide will primarily refer to the compound as 5-trans U-46619, while also providing extensive data on its pharmacologically prominent cis-isomer, U-46619, which is a potent Thromboxane A2 (TXA2) receptor agonist. This document is intended to serve as a vital resource for professionals engaged in cardiovascular research, pharmacology, and drug development.

U-46619 is a stable synthetic analog of the prostaglandin endoperoxide PGH2 and a selective agonist of the thromboxane A2 (TP) receptor.[1] Its trans-isomer, 5-trans U-46619, is often found as a minor impurity in commercial preparations of U-46619. While less studied, 5-trans U-46619 has been shown to be about half as potent as U-46619 in inhibiting microsomal prostaglandin E2 synthase. U-46619 is widely utilized as a pharmacological tool to investigate the physiological and pathological roles of TXA2, which include platelet aggregation, vasoconstriction, and smooth muscle contraction.[2]

Chemical Structure and Properties

The chemical identity and properties of 5-trans U-46619 and its cis-isomer U-46619 are detailed below.

Table 1: Chemical and Physical Properties

| Property | 5-trans U-46619 | U-46619 |

| Formal Name | 9,11-dideoxy-9α,11α-methanoepoxy-prosta-5E,13E-dien-1-oic acid[3] | (5Z)-7-[(1R,4S,5S,6R)-6-[(1E,3S)-3-Hydroxy-1-octenyl]-2-oxabicyclo[2.2.1]hept-5-yl]-5-heptenoic acid[4] |

| Synonyms | 5,6-trans U-46619[3] | 9,11-Dideoxy-9a,11a-methanoepoxy prostaglandin F2a[4] |

| Molecular Formula | C₂₁H₃₄O₄[3] | C₂₁H₃₄O₄[5] |

| Molecular Weight | 350.5 g/mol [3] | 350.5 Da[5] |

| CAS Number | 330796-58-2[3] | 56985-40-1[5] |

| Appearance | Not specified (often in solution) | Liquid[5] |

| Purity | ≥98%[3] | >98%[5] |

| Solubility | DMF: 50 mg/ml, DMSO: 50 mg/ml, Ethanol: 50 mg/ml, PBS (pH 7.2): 1 mg/ml[3] | Soluble in methyl acetate |

| Storage | -20°C[3] | -20°C[5] |

| SMILES | CCCCC--INVALID-LINK--/C=C/[C@H]1C2OCC(C2)[C@@H]1C/C=C/CCCC(O)=O[3] | CCCCC--INVALID-LINK--O)CO2">C@@HO |

| InChI Key | LQANGKSBLPMBTJ-YTQMDITASA-N[3] | LQANGKSBLPMBTJ-BRSNVKEHSA-N[5] |

Pharmacological Properties

U-46619 is a potent and stable agonist of the thromboxane A2 (TP) receptor, a G-protein coupled receptor (GPCR).[1][6] Activation of the TP receptor by U-46619 initiates a cascade of intracellular signaling events that are central to its physiological effects.

Mechanism of Action

The TP receptor is primarily coupled to Gq proteins.[5] Upon agonist binding, the activated Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of stored calcium ions (Ca²⁺) into the cytoplasm.[6][7] The elevated intracellular Ca²⁺ concentration, along with DAG-mediated activation of protein kinase C (PKC), plays a crucial role in smooth muscle contraction and platelet activation.[7]

Furthermore, U-46619-induced signaling involves the activation of the RhoA/Rho-kinase pathway, which contributes to the Ca²⁺ sensitization of the contractile machinery in smooth muscle cells.[7][8] The activation of mitogen-activated protein kinases (MAPKs) such as p38 and ERK1/2 has also been reported.[5][8]

References

- 1. U 46619 | CAS:56985-40-1 | selective agonist of prostaglandin H2 (PGH2)/thromboxane A2 (TxA2) (TP) receptor | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. U46619 | Hart Biologicals [hartbio.co.uk]

- 3. caymanchem.com [caymanchem.com]

- 4. U 46619 | Prostanoid Receptors | Tocris Bioscience [tocris.com]

- 5. U-46619, Thromboxane A2 receptor agonist (CAS 56985-40-1) | Abcam [abcam.com]

- 6. Signalling pathway of U46619-induced vascular smooth muscle contraction in mouse coronary artery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanisms of U46619-induced contraction in mouse intrarenal artery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide on the Core Mechanism of Action of 5-trans U-44069 and its Isomer, U-44069

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of the synthetic prostaglandin analogue, 5-trans U-44069, and its more extensively studied cis-isomer, U-44069. While this compound has been identified as an inhibitor of prostaglandin E2 synthase, a detailed pharmacological profile remains to be fully elucidated. In contrast, U-44069 is a potent and well-characterized thromboxane A2 (TXA2) receptor agonist. This document will delve into the receptor binding, downstream signaling pathways, and cellular effects of U-44069, supported by quantitative data and detailed experimental methodologies. The distinct mechanisms of these two isomers highlight the stereospecificity of prostanoid signaling and offer insights for the development of targeted therapeutics.

Introduction

Prostanoids, a class of lipid mediators derived from arachidonic acid, play a crucial role in a myriad of physiological and pathological processes, including inflammation, hemostasis, and cardiovascular function. Synthetic prostanoid analogues are invaluable tools for dissecting these complex signaling pathways and serve as lead compounds in drug discovery. Among these, U-44069 and its trans-isomer, this compound, exhibit distinct pharmacological activities that underscore the importance of stereochemistry in ligand-receptor interactions and subsequent cellular responses.

U-44069 is a stable analogue of the highly unstable prostaglandin endoperoxide H2 (PGH2) and acts as a potent agonist of the thromboxane A2 (TXA2) receptor, also known as the TP receptor.[1] Its actions mimic those of the endogenous ligand TXA2, a powerful vasoconstrictor and platelet aggregator. In contrast, this compound is recognized for its inhibitory activity against prostaglandin E2 synthase, an enzyme involved in the production of the pro-inflammatory mediator PGE2.[2] This guide will primarily focus on the well-documented mechanism of action of U-44069 due to the limited available data on its trans-isomer.

This compound: A Prostaglandin E2 Synthase Inhibitor

This compound is the geometric isomer of the thromboxane receptor agonist U-44069.[2] Its primary reported mechanism of action is the inhibition of prostaglandin E2 (PGE2) synthase.[2] PGE2 is a key mediator of inflammation, pain, and fever. By inhibiting its synthesis, this compound has the potential for anti-inflammatory applications.

Quantitative Data

Experimental Protocols

Detailed experimental protocols for assessing the inhibitory activity of this compound on prostaglandin E2 synthase are not explicitly described in the available literature. However, a general approach to determine such activity would involve a prostaglandin E2 synthase assay.

General Prostaglandin E2 Synthase Inhibition Assay Protocol:

A typical assay would involve incubating the recombinant or purified prostaglandin E2 synthase enzyme with its substrate, prostaglandin H2 (PGH2), in the presence and absence of varying concentrations of this compound. The reaction product, PGE2, would then be quantified using methods such as enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS). The IC50 value would be calculated from the dose-response curve of PGE2 production versus the concentration of this compound.

U-44069: A Thromboxane A2 Receptor Agonist

U-44069 is a potent agonist of the thromboxane A2 (TP) receptor, a G protein-coupled receptor (GPCR). Its binding to the TP receptor initiates a cascade of intracellular signaling events, primarily in platelets and vascular smooth muscle cells, leading to physiological responses such as platelet aggregation and vasoconstriction.

Quantitative Data

The following table summarizes the key quantitative parameters that define the interaction of U-44069 with the TP receptor and its downstream effects.

| Parameter | Value | Cell/Tissue Type | Reference |

| Ka (GTPase activation) | 27 nM | Human platelet membranes | [1][3] |

| EC50 (Platelet Aggregation) | ~100-300 nM | Human Platelets | [1] |

| EC50 (Calcium Mobilization) | ~50-100 nM | Human Platelets | [1] |

| Concentration for maximal p72syk activation | 1 µM | Porcine Platelets | [4][5] |

Signaling Pathways

The activation of the TP receptor by U-44069 triggers multiple downstream signaling pathways, primarily through the coupling to Gq/11 and G12/13 families of G proteins.

3.2.1. Gq/11 Signaling Pathway

The Gq/11 pathway is a classical signaling cascade for many GPCRs, leading to an increase in intracellular calcium concentration.

-

Phospholipase C (PLC) Activation: Upon U-44069 binding, the activated Gαq subunit stimulates phospholipase C (PLC).

-

IP3 and DAG Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.

-

Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular calcium, activates protein kinase C (PKC), which then phosphorylates a variety of downstream targets, contributing to platelet activation and smooth muscle contraction.

3.2.2. G12/13 Signaling Pathway

The coupling of the TP receptor to G12/13 proteins activates the small GTPase RhoA, which is a key regulator of the actin cytoskeleton.

-

RhoGEF Activation: The activated Gα12/13 subunits interact with and activate Rho guanine nucleotide exchange factors (RhoGEFs).

-

RhoA Activation: RhoGEFs promote the exchange of GDP for GTP on RhoA, leading to its activation.

-

ROCK Activation: Activated RhoA stimulates Rho-associated kinase (ROCK).

-

Myosin Light Chain Phosphorylation: ROCK phosphorylates and inactivates myosin light chain phosphatase, leading to an increase in the phosphorylation of myosin light chain (MLC). This results in actin-myosin contraction, which is crucial for platelet shape change and smooth muscle contraction.

3.2.3. p72syk Activation

U-44069 has been shown to rapidly and transiently activate the spleen tyrosine kinase (p72syk) in platelets.[4][5] This activation appears to be independent of a rise in intracellular calcium, suggesting it is an early event in TP receptor signaling. The precise mechanism linking the TP receptor to p72syk activation is not fully elucidated but may involve interactions with other signaling molecules downstream of the G protein activation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of U-44069.

3.3.1. Platelet Calcium Mobilization Assay (Fura-2 AM)

This protocol describes the measurement of intracellular calcium mobilization in platelets in response to U-44069 using the ratiometric fluorescent indicator Fura-2 AM.[1]

Materials:

-

Human whole blood

-

Acid-citrate-dextrose (ACD) solution

-

Fura-2 AM (acetoxymethyl ester)

-

Bovine Serum Albumin (BSA)

-

HEPES buffered saline (HBS)

-

U-44069

-

96-well black, clear-bottom microplate

-

Fluorescence microplate reader with dual excitation capabilities (e.g., FlexStation)

Procedure:

-

Platelet-Rich Plasma (PRP) Preparation: Collect human whole blood into tubes containing ACD anticoagulant. Centrifuge at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.

-

Fura-2 AM Loading: Incubate the PRP with Fura-2 AM (final concentration 2-5 µM) for 45-60 minutes at 37°C in the dark.

-

Platelet Isolation and Resuspension: Centrifuge the Fura-2 AM-loaded PRP at a higher speed (e.g., 800 x g) for 10 minutes to pellet the platelets. Wash the platelet pellet with HBS containing BSA and resuspend in HBS to the desired concentration.

-

Assay Performance:

-

Pipette the Fura-2 AM-loaded platelet suspension into the wells of a 96-well microplate.

-

Place the plate in a fluorescence microplate reader and measure the baseline fluorescence ratio by exciting at 340 nm and 380 nm and measuring emission at 510 nm.

-

Add varying concentrations of U-44069 to the wells.

-

Immediately begin kinetic reading of the fluorescence ratio for a set period (e.g., 5 minutes).

-

-

Data Analysis: The change in the 340/380 nm fluorescence ratio over time reflects the change in intracellular calcium concentration. The peak change in ratio is used to generate a dose-response curve from which the EC50 value can be calculated.

3.3.2. Immunoprecipitation Kinase Assay for p72syk Activation

This protocol outlines the steps to assess the activation of p72syk in platelets following stimulation with U-44069.[4][5]

Materials:

-

Washed platelets (from porcine or human blood)

-

U-44069

-

Lysis buffer (containing protease and phosphatase inhibitors)

-

Anti-p72syk antibody

-

Protein A/G agarose beads

-

Kinase assay buffer

-

[γ-³²P]ATP

-

Exogenous substrate for p72syk (e.g., enolase)

-

SDS-PAGE gels and Western blotting reagents

Procedure:

-

Platelet Stimulation: Incubate washed platelets with 1 µM U-44069 for various time points (e.g., 0, 10, 30, 60, 120 seconds) at 37°C.

-

Cell Lysis: Terminate the reaction by adding ice-cold lysis buffer.

-

Immunoprecipitation:

-

Clarify the cell lysates by centrifugation.

-

Incubate the supernatant with an anti-p72syk antibody overnight at 4°C.

-

Add protein A/G agarose beads and incubate for another 1-2 hours to capture the antibody-protein complexes.

-

Wash the beads several times with lysis buffer to remove non-specific binding.

-

-

Kinase Assay:

-

Resuspend the beads in kinase assay buffer containing the exogenous substrate and [γ-³²P]ATP.

-

Incubate at 30°C for 20-30 minutes.

-

Stop the reaction by adding SDS-PAGE sample buffer and boiling.

-

-

Analysis:

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Expose the membrane to an X-ray film or a phosphorimager to detect the phosphorylated substrate.

-

To confirm equal loading of p72syk, the same membrane can be probed with an anti-p72syk antibody (Western blot).

-

Conclusion

The isomers this compound and U-44069 demonstrate distinct and specific mechanisms of action. U-44069 is a well-established thromboxane A2 receptor agonist that activates Gq/11 and G12/13 signaling pathways, leading to calcium mobilization, RhoA activation, and p72syk phosphorylation. These events culminate in significant physiological responses, particularly in platelets and vascular smooth muscle. In contrast, this compound acts as an inhibitor of prostaglandin E2 synthase, suggesting a potential role in modulating inflammatory responses.

The detailed understanding of U-44069's mechanism of action provides a valuable framework for studying TP receptor signaling and for the development of novel therapeutics targeting thrombosis and cardiovascular diseases. Further investigation into the quantitative pharmacology and detailed molecular interactions of this compound is warranted to fully elucidate its therapeutic potential as an anti-inflammatory agent. This technical guide serves as a foundational resource for researchers in the field, providing both the conceptual framework and the practical methodologies to advance the understanding of these important prostanoid analogues.

References

- 1. Development of a platelet calcium flux assay using Fura-2, AM on the FlexStation 3 reader [moleculardevices.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Immunoprecipitation Protocol For Native Proteins | Cell Signaling Technology [cellsignal.com]

- 4. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 5. Protein-tyrosine kinase p72syk is activated by thromboxane A2 mimetic U44069 in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Function of 5-trans U-44069

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-trans U-44069 is a synthetic, stable analogue of the endogenous prostaglandin H2 (PGH2). It functions as a potent and selective thromboxane A2 (TXA2) mimetic, exerting its biological effects through the activation of the thromboxane A2 receptor (TP receptor), a G-protein coupled receptor. The primary physiological responses to this compound are potent vasoconstriction and the induction of platelet aggregation. These actions make it a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the TXA2 signaling pathway, particularly in the contexts of hemostasis, thrombosis, and cardiovascular disease. This document provides a comprehensive overview of the function of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols for assessing its activity, and a visual representation of its signaling cascade.

Core Function and Mechanism of Action

This compound mimics the action of thromboxane A2, a highly unstable but biologically potent eicosanoid. Its stability as a PGH2 analogue allows for its use in a variety of in vitro and in vivo experimental settings to probe the function of the TP receptor.

Thromboxane Receptor Agonism

The principal function of this compound is to act as a selective agonist at the thromboxane A2 (TP) receptor. There are two main isoforms of the TP receptor, TPα and TPβ, which arise from alternative splicing of the same gene. This compound activates both isoforms, initiating a cascade of intracellular signaling events.

Downstream Signaling Pathways

Upon binding of this compound to the TP receptor, a conformational change in the receptor activates heterotrimeric G-proteins, primarily of the Gq and G13 families.

-

Gq Pathway: Activation of Gq leads to the stimulation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration is a critical event in both smooth muscle contraction and platelet activation. DAG, in conjunction with Ca2+, activates protein kinase C (PKC), which phosphorylates a variety of downstream targets, further contributing to the cellular response.

-

G13 Pathway: The TP receptor also couples to G13, which in turn activates the small GTPase, Rho. The Rho-associated kinase (ROCK) is a key effector of Rho signaling. ROCK phosphorylates and inactivates myosin light chain phosphatase, leading to an increase in the phosphorylation of the myosin light chain. This sensitizes the contractile apparatus to Ca2+, resulting in a more forceful and sustained contraction of smooth muscle. In platelets, the Rho/ROCK pathway is involved in the cytoskeletal rearrangements necessary for shape change.

The activation of these signaling pathways by this compound culminates in two primary physiological outcomes: vasoconstriction and platelet aggregation.

Data Presentation

The following tables summarize the available quantitative data for this compound and the closely related thromboxane mimetic, U-46619, to provide a comparative pharmacological profile.

Table 1: Receptor Binding Affinity

| Compound | Receptor | Preparation | Radioligand | Kd (nM) | Reference |

| U-46619 | Thromboxane A2 | Cultured Rat Vascular Smooth Muscle Cells | [3H]U-46619 | 15.5 ± 2.6 | [1] |

| U-46619 | Thromboxane A2 | Cultured Vascular Smooth Muscle Cells (Spontaneously Hypertensive Rats) | [3H]U-46619 | High Affinity: 2.3 ± 0.6Low Affinity: 1400 ± 500 | [1] |

Table 2: Functional Potency (EC50 / Ka)

| Compound | Assay | Tissue/Cell Type | Parameter | Value (nM) | Reference |

| This compound | GTPase Activation | Human Platelet Membranes | Ka | 27 | |

| U-46619 | Platelet Aggregation | Human Platelet-Rich Plasma | EC50 | Not explicitly stated for U-46619 alone, but used at concentrations of 50 nM to 1 µM to induce aggregation. | [2] |

| U-46619 | Vasoconstriction | Rat Thoracic Aorta (with endothelium) | EC50 | 9.4 | [3] |

| U-46619 | Vasoconstriction | Rat Thoracic Aorta (without endothelium) | EC50 | 110 | [3] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the function of this compound.

Vasoconstriction Assay in Isolated Arterial Rings

This protocol describes the measurement of vasoconstrictor responses to this compound in isolated segments of arteries, such as the rat thoracic aorta or human internal mammary artery.

Methodology:

-

Tissue Preparation: Euthanize a laboratory animal (e.g., rat) according to approved ethical guidelines. Carefully dissect the desired artery and place it in cold, oxygenated Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1). Clean the artery of surrounding connective and adipose tissue and cut it into rings of 2-3 mm in length.

-

Mounting: Suspend the arterial rings in organ baths containing Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2. Attach one end of the ring to a fixed support and the other to an isometric force transducer connected to a data acquisition system.

-

Equilibration and Viability Check: Allow the rings to equilibrate for 60-90 minutes under a resting tension of approximately 1-2 grams (this may vary depending on the vessel). After equilibration, contract the rings with a high concentration of potassium chloride (e.g., 60 mM KCl) to assess their viability. Wash the rings and allow them to return to baseline.

-

Concentration-Response Curve: Once a stable baseline is achieved, add this compound to the organ baths in a cumulative manner, with concentrations typically ranging from 1 nM to 10 µM. Allow the response to each concentration to reach a plateau before adding the next.

-

Data Analysis: Record the contractile force generated at each concentration. Express the responses as a percentage of the maximal contraction induced by KCl. Plot the concentration-response curve and calculate the EC50 (the concentration of agonist that produces 50% of the maximal response).

Platelet Aggregation Assay

This protocol outlines the measurement of platelet aggregation induced by this compound using light transmission aggregometry.

Methodology:

-

Preparation of Platelet-Rich Plasma (PRP): Draw whole blood from a healthy, consenting donor into a tube containing an anticoagulant (e.g., 3.2% sodium citrate). Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP. To obtain platelet-poor plasma (PPP), centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes.

-

Aggregometry: Place a cuvette with PPP in the aggregometer to set the 100% aggregation baseline. Place a cuvette with PRP to set the 0% aggregation baseline.

-

Induction of Aggregation: Add a small volume of this compound to the PRP-containing cuvette to achieve the desired final concentration (e.g., 1 µM). The aggregometer will continuously monitor the change in light transmission as platelets aggregate.

-

Data Analysis: The extent of platelet aggregation is measured as the maximum percentage change in light transmission. Concentration-response curves can be generated by testing a range of this compound concentrations to determine the EC50.

GTPase Activity Assay

This protocol describes a method to measure the activation of G-proteins by this compound in platelet membranes through the measurement of GTPase activity.

Methodology:

-

Preparation of Platelet Membranes: Isolate human platelets from whole blood and prepare platelet membranes by sonication and differential centrifugation. Resuspend the final membrane pellet in a suitable buffer (e.g., Tris-HCl with MgCl2).

-

GTPase Reaction: In a microplate, combine the platelet membranes, a buffer containing GTP (e.g., [γ-32P]GTP for radiometric detection or a non-radioactive method), and varying concentrations of this compound.

-

Incubation: Incubate the reaction mixture at 30-37°C for a defined period (e.g., 10-20 minutes) to allow for GTP hydrolysis.

-

Measurement of GTP Hydrolysis:

-

Radiometric Assay: Stop the reaction by adding a solution that will separate the hydrolyzed [32P]Pi from the unhydrolyzed [γ-32P]GTP (e.g., activated charcoal). Centrifuge and measure the radioactivity in the supernatant, which corresponds to the amount of [32P]Pi released.

-

Colorimetric Assay: Use a commercially available kit that measures the amount of inorganic phosphate (Pi) released using a malachite green-based reagent.

-

-

Data Analysis: Calculate the rate of GTP hydrolysis at each concentration of this compound. Plot the GTPase activity against the agonist concentration to determine the Ka (activation constant).

Mandatory Visualization

The following diagrams illustrate the key signaling pathways and a representative experimental workflow for this compound.

Caption: Signaling pathway of this compound via the thromboxane receptor.

Caption: Experimental workflow for vasoconstriction assay using this compound.

References

A Technical Guide to the Inhibition of Prostaglandin E2 Synthase: Mechanisms, Assays, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of prostaglandin E2 (PGE2) synthase inhibition, a key area of interest in the development of next-generation anti-inflammatory therapeutics. While the specific compound 5-trans U-44069 is noted as an inhibitor of prostaglandin E2 synthase activity, a broader overview of the field, including well-characterized inhibitors, will be provided to illustrate the core principles and methodologies.[1][2]

Prostaglandin E2 is a pivotal lipid mediator involved in a wide array of physiological and pathological processes, including inflammation, pain, fever, and cancer.[3][4][5] Its synthesis is the final step in a cascade that is often upregulated in inflammatory conditions. Consequently, the enzymes responsible for its production, the prostaglandin E2 synthases (PGES), have emerged as attractive targets for therapeutic intervention.

The Prostaglandin E2 Biosynthetic Pathway

The synthesis of PGE2 is a multi-step process initiated by the release of arachidonic acid from the cell membrane by phospholipase A2. Arachidonic acid is then converted to the unstable intermediate prostaglandin H2 (PGH2) by cyclooxygenase (COX) enzymes, COX-1 and COX-2. Finally, PGH2 is isomerized to PGE2 by a terminal prostaglandin E synthase.

Three main isoforms of PGE2 synthase have been identified:

-

Microsomal Prostaglandin E Synthase-1 (mPGES-1): An inducible enzyme that is functionally coupled with COX-2 and is significantly upregulated by pro-inflammatory stimuli.[6] This isoform is a primary target for anti-inflammatory drug development as it is responsible for the large-scale production of PGE2 during inflammation.[7]

-

Microsomal Prostaglandin E Synthase-2 (mPGES-2): This enzyme is constitutively expressed and can be coupled with both COX-1 and COX-2.[6][8] However, studies in knockout mice suggest that its role in in vivo PGE2 production may not be essential.[9]

-

Cytosolic Prostaglandin E Synthase (cPGES): A constitutively expressed enzyme that is preferentially coupled with COX-1 and is thought to be involved in the immediate, physiological production of PGE2.[10][8]

The selective inhibition of mPGES-1 is a particularly appealing strategy as it would theoretically reduce inflammatory PGE2 production without affecting the synthesis of other prostanoids or the housekeeping functions of the other PGES isoforms, potentially avoiding the side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) that target the upstream COX enzymes.[11]

Figure 1: Prostaglandin E2 Biosynthesis Pathway.

Quantitative Data on mPGES-1 Inhibitors

| Compound | Cell-Free IC50 (µM) | Whole Blood IC50 (µM) | Reference |

| Licofelone (ML3000) | 6 | < 1 (in A549 cells) | [7] |

| AF3442 | 0.06 | 0.41 (in monocytes) | [7] |

| YS121 | 3.4 | 3 | [7] |

| Carnosol | 10.9 | Not Reported | [7] |

| Carnosic Acid | 14 | 9.3 | [7] |

| β-Boswellic Acid | ~3-10 | ~10 | [12] |

| Compound III | 0.09 | Not Reported | [7] |

| Compounds 934, 117, 118, 322, 323 | 0.01-0.029 | 3.3-8.7 | [5] |

IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Experimental Protocols for Assessing PGE2 Synthase Inhibition

The evaluation of potential PGE2 synthase inhibitors involves a variety of in vitro and cell-based assays.

1. Cell-Free mPGES-1 Activity Assay

This assay directly measures the ability of a compound to inhibit the enzymatic conversion of PGH2 to PGE2 by an isolated enzyme preparation.

-

Enzyme Source: Microsomal fractions are prepared from cells overexpressing mPGES-1, such as IL-1β-stimulated A549 cells.[12]

-

Assay Buffer: A suitable buffer, for example, 0.1 M potassium phosphate buffer (pH 7.4) containing glutathione (GSH) as a cofactor.

-

Procedure:

-

The microsomal preparation is pre-incubated with the test compound or vehicle control for a specified time (e.g., 15 minutes) at 4°C.[12]

-

The enzymatic reaction is initiated by the addition of the substrate, PGH2.

-

The reaction is allowed to proceed for a short duration (e.g., 1 minute) and then terminated, often by the addition of a stop solution containing a reducing agent like stannous chloride (SnCl2) to convert any remaining PGH2 to PGF2α.

-

The concentration of the product, PGE2, is quantified using methods such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or competitive enzyme immunoassays (EIA).[12]

-

-

Data Analysis: The percentage of inhibition is calculated by comparing the amount of PGE2 produced in the presence of the inhibitor to that of the vehicle control. IC50 values are determined from concentration-response curves.

2. Human Whole Blood Assay

This assay provides a more physiologically relevant system to assess the inhibitory activity of a compound in a complex biological matrix.

-

Procedure:

-

Freshly drawn human whole blood, typically heparinized, is pre-incubated with the test compound or vehicle control.[12]

-

PGE2 production is stimulated by adding an inflammatory agent, such as lipopolysaccharide (LPS), which induces the expression of COX-2 and mPGES-1.[12][13]

-

The blood is incubated for several hours (e.g., 5 hours) to allow for enzyme induction and PGE2 synthesis.[12]

-

The reaction is stopped, and the plasma is separated by centrifugation.

-

The concentration of PGE2 in the plasma is measured, typically by EIA or LC-MS/MS.

-

-

Data Analysis: Similar to the cell-free assay, IC50 values are calculated based on the dose-dependent inhibition of PGE2 production. This assay also allows for the simultaneous measurement of other prostanoids, such as thromboxane B2 (TXB2), to assess the selectivity of the inhibitor against other pathways.[12]

Figure 2: Experimental Workflows for PGE2 Synthase Inhibition Assays.

Prostaglandin E2 Signaling Pathways

PGE2 exerts its diverse biological effects by binding to four distinct G protein-coupled receptors (GPCRs), designated EP1, EP2, EP3, and EP4.[4][8] The downstream signaling cascades activated by these receptors are complex and can have opposing effects.

-

EP1 Receptor: Couples to Gq, leading to an increase in intracellular calcium levels.

-

EP2 and EP4 Receptors: Couple to Gs, activating adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels and subsequently activates protein kinase A (PKA).[3][8] The EP4 receptor can also couple to Gi to decrease cAMP production.[3]

-

EP3 Receptor: Primarily couples to Gi, which inhibits adenylyl cyclase and reduces cAMP levels.[8]

This differential receptor coupling allows PGE2 to have varied and sometimes opposing effects in different tissues and cells. For instance, the activation of EP2 and EP4 receptors is often associated with immunosuppressive effects, while EP1 and EP3 activation can be pro-inflammatory.[4][14]

Figure 3: Downstream Signaling Pathways of Prostaglandin E2.

Conclusion

The inhibition of prostaglandin E2 synthase, particularly the mPGES-1 isoform, represents a promising strategy for the development of novel anti-inflammatory drugs with a potentially improved safety profile compared to traditional NSAIDs. While compounds like this compound are reported to inhibit this enzyme, the field is rich with well-characterized inhibitors that serve as valuable tools for research and as leads for drug discovery. The experimental protocols outlined in this guide provide a framework for the identification and characterization of new inhibitors, and a thorough understanding of the downstream signaling pathways of PGE2 is crucial for predicting the physiological consequences of such inhibition. Further research into the binding kinetics and in vivo efficacy of mPGES-1 inhibitors will be critical for translating these promising targets into clinically effective therapies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The complex role of prostaglandin E2-EP receptor signaling in wound healing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Microsomal prostaglandin E synthase-2 is not essential for in vivo prostaglandin E2 biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [Prostaglandin E2 synthases] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Microsomal prostaglandin E2 synthase-1 and its inhibitors: Molecular mechanisms and therapeutic significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibition of microsomal prostaglandin E2 synthase-1 as a molecular basis for the anti-inflammatory actions of boswellic acids from frankincense - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Prostaglandin E2 - Wikipedia [en.wikipedia.org]

Unraveling the Pharmacological Profile of 5-trans U-44069: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-trans U-44069 is the trans isomer of the well-characterized thromboxane A2 receptor agonist, U-44069. While its cis counterpart is a potent activator of the thromboxane receptor, this compound exhibits a distinct pharmacological profile, primarily characterized by its inhibitory action on prostaglandin E2 synthase. This technical guide provides a comprehensive overview of the current understanding of the pharmacological properties of this compound, including its mechanism of action, available quantitative data, and relevant experimental methodologies.

Core Pharmacological Activity: Inhibition of Prostaglandin E2 Synthase

The primary established pharmacological effect of this compound is the inhibition of prostaglandin E2 (PGE2) synthase. Specifically, it has been shown to target microsomal prostaglandin E synthase-1 (mPGES-1), a key enzyme in the inflammatory cascade responsible for the conversion of prostaglandin H2 (PGH2) to PGE2.

Quantitative Analysis of Inhibitory Activity

Direct and detailed quantitative data on the inhibitory potency of this compound is limited in publicly available literature. However, one source indicates that at a concentration of 10 μM, this compound inhibits prostaglandin E2 synthase activity by less than 20%[1]. This suggests a relatively weak inhibitory effect at this concentration.

In stark contrast, its cis-isomer, U-44069, has been demonstrated to have no inhibitory activity on mPGES-1, highlighting a critical stereochemical determinant for this particular pharmacological action[2].

Table 1: Inhibitory Activity of this compound on Prostaglandin E2 Synthase

| Compound | Concentration (μM) | % Inhibition of PGE2 Synthase |

| This compound | 10 | < 20%[1] |

Selectivity Profile

Currently, there is a lack of comprehensive data detailing the selectivity profile of this compound. To fully characterize its pharmacological utility and potential off-target effects, further investigation is required to assess its activity against other key enzymes in the arachidonic acid cascade, such as cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and other prostanoid synthases.

Thromboxane Receptor Activity

A crucial aspect of the pharmacological profile of this compound is its interaction, or lack thereof, with the thromboxane A2 (TP) receptor, the primary target of its cis-isomer, U-44069. While U-44069 is a potent TP receptor agonist, leading to effects such as platelet aggregation and vasoconstriction, the activity of this compound at this receptor has not been extensively reported. Further binding and functional assays are necessary to determine if it retains any agonist or antagonist properties at the TP receptor, which would be critical for differentiating its overall pharmacological effects from U-44069.

Signaling Pathways

The primary signaling pathway influenced by this compound, based on its known activity, is the downstream cascade of PGE2 production. By inhibiting mPGES-1, this compound would be expected to reduce the levels of PGE2, a key mediator of inflammation, pain, and fever.

Experimental Protocols

Microsomal Prostaglandin E Synthase-1 (mPGES-1) Inhibition Assay

This in vitro assay is designed to quantify the inhibitory effect of a test compound on the enzymatic activity of mPGES-1.

Materials:

-

Recombinant human mPGES-1

-

Prostaglandin H2 (PGH2) substrate

-

Glutathione (GSH) as a cofactor

-

Test compound (this compound)

-

Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)

-

Quenching solution (e.g., a solution containing a reducing agent like stannous chloride to convert unreacted PGH2 to PGF2α)

-

PGE2 standard

-

Enzyme-linked immunosorbent assay (ELISA) kit for PGE2 detection or LC-MS/MS system

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, GSH, and recombinant mPGES-1.

-

Add the test compound (this compound) at various concentrations to the reaction mixture and pre-incubate for a specified time at a controlled temperature (e.g., 4°C).

-

Initiate the enzymatic reaction by adding the PGH2 substrate.

-

Allow the reaction to proceed for a defined period (e.g., 60 seconds) at a specific temperature (e.g., 4°C).

-

Stop the reaction by adding the quenching solution.

-

Quantify the amount of PGE2 produced using a PGE2-specific ELISA kit or by LC-MS/MS analysis.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

This compound presents an interesting pharmacological profile that is distinct from its well-known cis-isomer, U-44069. Its established activity as a weak inhibitor of prostaglandin E2 synthase warrants further investigation to fully elucidate its potential as a research tool or a lead compound for drug development.

Key areas for future research include:

-

Determination of a precise IC50 value for mPGES-1 inhibition to accurately quantify its potency.

-

Comprehensive selectivity profiling to understand its effects on other enzymes and receptors.

-

In-depth functional studies in cellular and in vivo models of inflammation to validate its mechanism of action and assess its therapeutic potential.

-

Direct comparison of thromboxane receptor binding and activation with U-44069 to definitively characterize its activity at this key off-target receptor.

A more complete understanding of these pharmacological parameters will be essential for the scientific community to fully leverage the unique properties of this compound.

References

The Discovery and Synthesis of 5-trans U-44069: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery and synthesis of 5-trans U-44069, a notable prostaglandin analog. While its cis-isomer, U-44069, is recognized as a potent thromboxane A2 (TXA2) receptor agonist, this compound has been identified as an inhibitor of prostaglandin E2 (PGE2) synthase. This document collates available information on its discovery, outlines a plausible synthetic approach based on established prostaglandin synthesis methodologies, and presents its known biological activities. Detailed experimental protocols, quantitative data, and pathway visualizations are included to support further research and drug development efforts in the field of eicosanoid pharmacology.

Introduction: The Emergence of a Unique Prostaglandin Analog

The prostaglandins, a class of lipid compounds, are involved in a myriad of physiological and pathological processes. Research into synthetic prostaglandin analogs has been a fertile ground for the development of novel therapeutic agents. The Upjohn Company was a pioneer in this field, developing a range of prostaglandin analogs, including the well-studied thromboxane A2 mimetic, U-44069.[1] While the focus has often been on the cis-isomer, its geometric isomer, this compound, has emerged as a distinct entity with a different biological profile.

This compound, chemically known as 9,11-dideoxy-9α,11α-methanoepoxy-prosta-5E,13E-dien-1-oic acid, is the trans-isomer of the potent thromboxane receptor agonist U-44069.[2][3] Unlike its cis counterpart, this compound has been characterized as an inhibitor of prostaglandin E2 (PGE2) synthase.[2][3] This positions it as a molecule of interest for studying the distinct roles of different prostanoids and as a potential lead compound for the development of agents targeting PGE2-mediated pathways, which are implicated in inflammation, pain, and cancer.

Synthesis of this compound

Retrosynthetic Analysis

A logical retrosynthetic approach to this compound would involve the disconnection of the two side chains from a central cyclopentane core, which can be derived from the versatile Corey lactone.

Proposed Synthetic Pathway

The synthesis would commence from the readily available Corey lactone diol. The key steps would involve:

-

Protection of the hydroxyl groups of the Corey lactone.

-

Reduction of the lactone to the corresponding lactol.

-

Wittig reaction to introduce the α-side chain with the desired trans-double bond geometry.

-

Oxidation of the primary alcohol to the corresponding aldehyde.

-

Horner-Wadsworth-Emmons reaction to install the ω-side chain.

-

Deprotection of the hydroxyl groups to yield the final product, this compound.

Detailed Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol based on established methods for prostaglandin synthesis. Researchers should optimize conditions based on their specific starting materials and equipment.

Materials:

-

Corey lactone diol

-

Protecting group reagents (e.g., TBDMSCl, imidazole)

-

Reducing agent (e.g., DIBAL-H)

-

Wittig reagent for the α-side chain

-

Oxidizing agent (e.g., PCC, Swern oxidation reagents)

-

Horner-Wadsworth-Emmons reagent for the ω-side chain

-

Deprotecting agent (e.g., TBAF)

-

Anhydrous solvents (THF, DCM, etc.)

-

Standard laboratory glassware and purification equipment (chromatography columns, etc.)

Procedure:

-

Protection: Dissolve Corey lactone diol in anhydrous DCM and add imidazole followed by TBDMSCl. Stir at room temperature until protection is complete (monitored by TLC). Work up and purify by column chromatography.

-

Reduction: Dissolve the protected Corey lactone in anhydrous toluene and cool to -78 °C. Add DIBAL-H dropwise and stir for 2 hours. Quench the reaction with methanol, warm to room temperature, and perform an aqueous workup. Purify the resulting lactol.

-

α-Side Chain Installation (Wittig Reaction): Prepare the ylide from the appropriate phosphonium salt using a strong base like n-BuLi in anhydrous THF. Add the protected lactol to the ylide solution and stir until the reaction is complete. Quench and purify the product.

-

Oxidation: Dissolve the alcohol from the previous step in anhydrous DCM and add PCC. Stir at room temperature until the oxidation is complete. Filter through a pad of Celite and concentrate to obtain the aldehyde.

-

ω-Side Chain Installation (Horner-Wadsworth-Emmons Reaction): Deprotonate the appropriate phosphonate ester with a base such as NaH in anhydrous THF. Add the aldehyde from the previous step and stir until the reaction is complete. Quench and purify the product.

-

Deprotection: Dissolve the fully protected prostaglandin analog in THF and add TBAF. Stir at room temperature until deprotection is complete. Purify the final product, this compound, by column chromatography.

Biological Activity

Primary Activity: Inhibition of Prostaglandin E2 Synthase

The most defining biological characteristic of this compound is its inhibitory activity against prostaglandin E2 (PGE2) synthase.[2][3] PGE2 is a key mediator of inflammation and pain, and its synthesis is a critical step in the arachidonic acid cascade. By inhibiting PGE2 synthase, this compound can selectively reduce the production of PGE2 without affecting the synthesis of other prostanoids, such as thromboxanes or prostacyclins. This selectivity offers a potential therapeutic advantage over non-steroidal anti-inflammatory drugs (NSAIDs) which inhibit cyclooxygenase (COX) enzymes and thereby block the production of all prostaglandins.

Quantitative Data

While extensive quantitative data for this compound is not widely published, its activity as a PGE2 synthase inhibitor has been noted. For comparison, the biological activity of its more studied cis-isomer, U-44069 (often used interchangeably with the more stable analog U-46619 in biological studies), is well-characterized as a thromboxane A2 receptor agonist.

| Compound | Target | Activity | EC50/IC50 | Reference |

| This compound | Prostaglandin E2 Synthase | Inhibition | Not specified | [2][3] |

| U-46619 (cis-isomer) | Thromboxane A2 Receptor | Agonist (Platelet Shape Change) | 4.8 nM (human), 6.0 nM (rat), 7.3 nM (rabbit) | [9] |

| U-46619 (cis-isomer) | Thromboxane A2 Receptor | Agonist (Platelet Aggregation) | 82 nM (human), 145 nM (rat), 65 nM (rabbit) | [9] |

Signaling Pathways

Thromboxane A2 Receptor Signaling (for context)

The cis-isomer of this compound, U-44069/U-46619, exerts its effects by activating the thromboxane A2 (TXA2) receptor, a G-protein coupled receptor (GPCR).[10] Activation of the TXA2 receptor leads to the coupling of Gq and G13 proteins.[11][12][13]

-

Gq pathway: Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

-

G13 pathway: Activation of G13 stimulates the Rho guanine nucleotide exchange factor (RhoGEF), leading to the activation of RhoA, which is involved in cytoskeletal changes and smooth muscle contraction.

dot

Caption: Thromboxane A2 Receptor Signaling Pathway.

Prostaglandin E2 Synthesis Pathway and Inhibition by this compound

This compound acts on a different pathway by inhibiting the terminal enzyme responsible for PGE2 synthesis.

dot

Caption: Prostaglandin E2 Synthesis and Inhibition.

Conclusion and Future Directions

This compound represents an intriguing prostaglandin analog with a distinct biological profile from its well-known cis-isomer. Its activity as a prostaglandin E2 synthase inhibitor makes it a valuable tool for dissecting the roles of different eicosanoids in physiological and pathological processes. While the precise details of its discovery and a dedicated synthetic protocol are not widely disseminated, its synthesis can be reasonably approached through established methodologies in prostaglandin chemistry.

Future research should focus on:

-

Elucidating the definitive synthetic route and publishing a detailed, reproducible experimental protocol.

-

Performing comprehensive biological characterization , including the determination of its IC50 for PGE2 synthase inhibition and its selectivity profile against other prostanoid synthases and receptors.

-

Investigating its in vivo efficacy in models of inflammation, pain, and cancer to validate its potential as a therapeutic lead.

The study of this compound and related compounds will undoubtedly contribute to a deeper understanding of eicosanoid biology and may pave the way for the development of novel, highly selective therapeutic agents.

References

- 1. Upjohn involvment with the prostaglandins: a brief history - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | PGE2合成酶抑制剂 | MCE [medchemexpress.cn]

- 4. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pot and time economies in the total synthesis of Corey lactone - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. caymanchem.com [caymanchem.com]

- 10. Thromboxane A2 - Wikipedia [en.wikipedia.org]

- 11. Thromboxane A2: physiology/pathophysiology, cellular signal transduction and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Coupling interaction between thromboxane A2 receptor and alpha-13 subunit of guanine nucleotide-binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The G protein coupled to the thromboxane A2 receptor in human platelets is a member of the novel Gq family - PubMed [pubmed.ncbi.nlm.nih.gov]

5-trans U-44069: A Technical Evaluation of its Role as a Thromboxane Receptor Agonist

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the pharmacological profile of 5-trans U-44069, specifically its interaction with the thromboxane (TP) receptor. The parent compound, U-44069 (a 5-cis isomer), is a recognized but relatively weak thromboxane receptor agonist. However, the stereochemistry of the double bond at the C5-C6 position is critical for its biological activity. Available evidence indicates that the 5-trans isomer, this compound, does not act as a thromboxane receptor agonist. Instead, its primary documented activity is the inhibition of prostaglandin E2 (PGE2) synthase. This guide provides a comprehensive analysis of the available data, the signaling pathways of the TP receptor, and standard experimental protocols for assessing thromboxane receptor agonism.

Introduction to Thromboxane A2 Analogs

Thromboxane A2 (TXA2) is a potent but highly unstable eicosanoid derived from prostaglandin H2 (PGH2). It plays a crucial role in hemostasis and vascular tone by inducing platelet aggregation and vasoconstriction through its interaction with the G-protein coupled thromboxane A2 receptor (TP receptor)[1]. Due to the instability of TXA2, stable synthetic analogs have been developed to study its physiological effects. Among these are U-46619 and U-44069, which are stable PGH2 mimetics that act as TP receptor agonists[2][3].

U-44069 is a well-characterized TP receptor agonist, though it is less potent than the more commonly used U-46619. The focus of this guide, this compound, is the geometric isomer of U-44069, differing in the configuration of the double bond in the alpha-chain.

Pharmacological Profile of this compound

The central question is whether the 5-trans isomer of U-44069 retains the thromboxane receptor agonist activity of its 5-cis counterpart.

-

5-cis U-44069 (Standard U-44069): This compound is established as a thromboxane A2 mimetic and TP receptor agonist. It has been shown to induce physiological responses characteristic of TP receptor activation, such as vasoconstriction of renal arterioles and activation of intracellular signaling cascades in platelets[2][3].

-

This compound: In contrast, this compound is identified as the trans isomer of the thromboxane receptor agonist U-44069 and is documented to inhibit prostaglandin E2 synthase activity[4]. There is a lack of evidence in the scientific literature to support that this compound acts as a thromboxane receptor agonist. The stereochemistry at the C5-C6 position is a critical determinant of activity at the TP receptor, and the trans configuration appears to abolish or significantly alter its interaction with this receptor in favor of another target.

The principle that stereoisomerism profoundly impacts pharmacological activity is well-established. For receptors, the precise three-dimensional arrangement of a ligand is crucial for binding and activation. Even subtle changes, such as the geometry of a double bond, can lead to a complete loss of affinity for the intended target or the gain of activity at a different one[5][6][7].

Quantitative Pharmacological Data

To provide context for the activity of thromboxane receptor agonists, the following table summarizes quantitative data for the standard agonist U-46619 and the 5-cis isomer, U-44069. No binding or functional data for this compound at the thromboxane receptor is available, underscoring its different pharmacological classification.

| Compound | Target Receptor | Assay Type | Preparation | Value | Reference |

| U-46619 | Thromboxane A2 (TP) | Functional (EC₅₀) | Platelet Shape Change | 35 nM | [8] |

| Thromboxane A2 (TP) | Functional (EC₅₀) | Vasoconstriction (Rat Aorta) | 28 ± 2 nM | [3] | |

| Thromboxane A2 (TP) | Binding (IC₅₀) | Human Platelets | 10 ± 1 nM | [3] | |

| U-44069 (5-cis) | Thromboxane A2 (TP) | Functional | Vasoconstriction (Renal Arterioles) | 1 µM | [2] |

| Thromboxane A2 (TP) | Functional | p72syk Activation | 1 µM | [3] | |

| This compound | Prostaglandin E2 Synthase | Inhibition | Not Specified | Not Specified | [4] |

| Thromboxane A2 (TP) | Not Applicable | Not Applicable | No Agonist Activity Reported |

Thromboxane A2 Receptor Signaling Pathway

Activation of the TP receptor by an agonist like TXA2 or U-44069 initiates a well-defined signaling cascade. The TP receptor primarily couples to two families of G-proteins: Gq/11 and G12/13[4].

-

Gq/11 Pathway: Ligand binding causes the Gαq subunit to activate Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca²⁺) into the cytoplasm. DAG, along with the elevated Ca²⁺, activates Protein Kinase C (PKC). This cascade ultimately leads to physiological responses like platelet aggregation and smooth muscle contraction[1].

-

G12/13 Pathway: The Gα12/13 subunit activates Rho guanine nucleotide exchange factors (RhoGEFs), which in turn activate the small GTPase RhoA. Activated RhoA stimulates Rho-associated kinase (ROCK), leading to the phosphorylation and inhibition of myosin light chain phosphatase (MLCP). This results in increased phosphorylation of the myosin light chain, sensitizing the contractile apparatus to Ca²⁺ and promoting sustained smooth muscle contraction.

Below is a diagram illustrating this signaling pathway.

Experimental Protocols for Assessing TP Receptor Agonism

To determine if a compound like this compound acts as a TP receptor agonist, standardized in vitro functional assays are employed. The two most common are platelet aggregometry and smooth muscle contraction assays.

Platelet Aggregometry

This assay measures the ability of a compound to induce platelet aggregation, a hallmark of TP receptor activation.

Methodology:

-

Blood Collection: Whole blood is drawn from healthy, consenting donors into tubes containing an anticoagulant, typically 3.2% or 3.8% sodium citrate.

-

Preparation of Platelet-Rich Plasma (PRP): The blood is centrifuged at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP (supernatant) from red and white blood cells.

-

Preparation of Platelet-Poor Plasma (PPP): The remaining blood is centrifuged at a higher speed (e.g., 2000 x g) for 10 minutes to obtain PPP, which is used as a blank or reference (100% light transmission).

-

Aggregation Measurement:

-

A sample of PRP is placed in a cuvette with a magnetic stir bar and warmed to 37°C in a light transmission aggregometer.

-

A baseline light transmission is established.

-

The test compound (e.g., this compound) is added at various concentrations.

-

As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through to a photocell.

-

The change in light transmission is recorded over time, with the maximum aggregation expressed as a percentage relative to the PPP.

-

-

Data Analysis: Dose-response curves are generated to determine the EC₅₀ (the concentration of agonist that produces 50% of the maximal response).

Below is a workflow diagram for this protocol.

Isolated Smooth Muscle Contraction (Vasoconstriction Assay)

This ex vivo assay measures the ability of a compound to contract vascular smooth muscle, another key function mediated by TP receptors.

Methodology:

-

Tissue Preparation: A blood vessel, such as the rat thoracic aorta or rabbit femoral artery, is carefully dissected and placed in cold, oxygenated Krebs-Henseleit buffer.

-

Ring Mounting: The vessel is cut into rings (2-4 mm in length). Each ring is mounted in an organ bath chamber filled with Krebs-Henseleit buffer, maintained at 37°C, and continuously bubbled with 95% O₂ / 5% CO₂.

-

Tension Measurement: The rings are connected to an isometric force transducer to record changes in tension. An optimal resting tension is applied, and the rings are allowed to equilibrate.

-

Viability Check: The viability of the tissue is confirmed by inducing a contraction with a standard agent like potassium chloride (KCl).

-

Compound Addition: After washout and return to baseline, the test compound is added to the organ bath in a cumulative, concentration-dependent manner.

-

Data Analysis: The contractile force generated at each concentration is recorded. Dose-response curves are constructed to determine the EC₅₀ and the maximum contractile response (Emax).

Conclusion

Based on the available scientific literature, This compound is not a thromboxane receptor agonist. While its 5-cis isomer, U-44069, demonstrates agonist activity at the TP receptor, the change in stereochemistry of the C5-C6 double bond fundamentally alters its pharmacological profile. The primary activity reported for this compound is the inhibition of prostaglandin E2 synthase. This highlights the critical importance of stereochemistry in drug-receptor interactions and underscores the need for precise isomeric characterization when evaluating the biological activity of prostaglandin analogs. Researchers investigating the thromboxane receptor should use the established 5-cis isomer (U-44069) or the more potent analog U-46619 for agonist studies.

References

- 1. Two thromboxane A2 receptor isoforms in human platelets. Opposite coupling to adenylyl cyclase with different sensitivity to Arg60 to Leu mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-activity relationship for enantiomers of potent inhibitors of B. anthracis dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stereocontrolled organocatalytic synthesis of prostaglandin PGF2α in seven steps - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-activity relationships and receptor profiles of some ocular hypotensive prostanoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kinetic studies on stereospecific recognition by the thromboxane A2/prostaglandin H2 receptor of the antagonist, S-145 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 8. researchgate.net [researchgate.net]

Unraveling the Biological Profile of U-44069 trans Isomer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

U-44069 is widely recognized as a potent thromboxane A2 (TP) receptor agonist, playing a crucial role in mimicking the physiological and pathological effects of thromboxane A2 (TXA2). However, the biological activity of its stereoisomers, particularly the trans isomer (5-trans U-44069), is less characterized. This technical guide synthesizes the current, albeit limited, understanding of the biological activity of the U-44069 trans isomer, contrasting it with its well-studied cis counterpart. The available data indicates a significant divergence in the primary targets of these isomers, with the trans form identified as an inhibitor of prostaglandin E2 synthase, a stark contrast to the TP receptor agonism of the cis isomer. This document presents the available quantitative data, delineates potential signaling pathways, and provides generalized experimental protocols for further investigation into the nuanced pharmacology of U-44069 stereoisomers.

Quantitative Data Summary

The available quantitative and qualitative data for the cis and trans isomers of U-44069 are summarized below. It is important to note the significant lack of detailed quantitative data for the trans isomer in publicly accessible literature, highlighting a gap in the current understanding of its full biological activity profile.

| Compound | Target | Activity | Quantitative Data | Citation |

| U-44069 (cis isomer) | Thromboxane A2 (TP) Receptor | Agonist | Potent agonist (specific EC50/Ki values not detailed in the provided search results) | [1][2] |

| Microsomal Prostaglandin E Synthase-1 (mPGES-1) | No Inhibition | Fails to inhibit mPGES-1 | [3] | |

| This compound | Prostaglandin E2 Synthase | Inhibitor | <20% inhibition at 10 µM | [4] |

| Thromboxane A2 (TP) Receptor | Unknown | No data available |

Biological Activities and Molecular Targets

The stereochemical configuration of U-44069 profoundly influences its biological activity, directing the cis and trans isomers to distinct molecular targets.

Differential Effects on Prostanoid Synthases

A key distinguishing feature between the U-44069 isomers lies in their interaction with enzymes of the prostanoid synthesis pathway. The This compound isomer has been identified as an inhibitor of prostaglandin E2 synthase activity.[4] One report indicates that at a concentration of 10 µM, it results in less than 20% inhibition, suggesting a relatively weak inhibitory effect.[4] In stark contrast, the U-44069 (cis isomer) does not inhibit microsomal prostaglandin E synthase-1 (mPGES-1), a key enzyme in the production of the pro-inflammatory mediator PGE2.[3]

Thromboxane A2 (TP) Receptor Activity

The U-44069 (cis isomer) is a well-established potent agonist of the thromboxane A2 (TP) receptor.[1][2] Its actions mimic those of the endogenous ligand TXA2, leading to downstream effects such as platelet aggregation and smooth muscle contraction.

The activity of the This compound at the TP receptor remains uncharacterized in the available literature. There is no direct evidence to confirm whether it acts as an agonist, an antagonist, or is devoid of activity at this receptor. However, studies on analogous compounds, such as the carbocyclic thromboxane A2 mimetic CTA2, have shown that trans diastereoisomers can possess potent agonist activity at the platelet TP receptor, while the corresponding cis isomers are significantly less active or inert.[5] This precedent suggests that the possibility of the U-44069 trans isomer interacting with the TP receptor should not be dismissed and warrants experimental investigation.

Signaling Pathways

The distinct molecular targets of the U-44069 isomers imply the activation of different intracellular signaling cascades.

Hypothesized Signaling Pathway for this compound via PGE2 Synthase Inhibition

By inhibiting prostaglandin E2 synthase, this compound would lead to a reduction in the levels of prostaglandin E2 (PGE2). PGE2 exerts its biological effects by binding to a family of four G-protein coupled receptors (GPCRs) designated EP1, EP2, EP3, and EP4, each coupled to distinct downstream signaling pathways.[6] Therefore, the biological consequences of this compound would be antagonistic to PGE2 signaling. The generalized downstream effects of reduced PGE2 are depicted in the following diagram.

Established Signaling Pathway for U-44069 (cis isomer) via TP Receptor Activation

The cis isomer of U-44069, as a TP receptor agonist, activates well-defined signaling pathways. The TP receptor is primarily coupled to Gq/11 and G12/13 families of G-proteins. Activation of Gq leads to the stimulation of phospholipase C (PLC), resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). Activation of G12/13 stimulates the Rho/Rho-kinase pathway, which plays a critical role in smooth muscle contraction and other cellular responses.

Experimental Protocols

Microsomal Prostaglandin E2 Synthase (mPGES-1) Inhibition Assay

This protocol outlines a method to determine the inhibitory activity of this compound on mPGES-1.

Methodology:

-

Enzyme Preparation: Utilize microsomes from cells overexpressing human mPGES-1 or purified recombinant mPGES-1.

-

Compound Preparation: Prepare a dilution series of this compound in a suitable solvent (e.g., DMSO).

-

Assay Reaction: In a reaction buffer containing a cofactor such as glutathione, pre-incubate the enzyme with the test compound or vehicle control for a specified time at a controlled temperature.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, prostaglandin H2 (PGH2).

-

Reaction Termination: After a defined incubation period, terminate the reaction by adding a stopping solution, such as a solution of ferric chloride.

-

Quantification: Quantify the amount of PGE2 produced using a validated method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or an enzyme immunoassay (EIA).

-

Data Analysis: Determine the concentration of this compound that causes 50% inhibition of PGE2 production (IC50) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a suitable sigmoidal dose-response curve.

Thromboxane A2 (TP) Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of this compound for the TP receptor.

Methodology:

-

Membrane Preparation: Prepare cell membranes from a cell line expressing the human TP receptor (e.g., HEK293 or CHO cells) or from washed human platelets.

-

Radioligand: Use a high-affinity radiolabeled TP receptor antagonist (e.g., [3H]SQ29,548) or agonist.

-

Assay: In a binding buffer, incubate the prepared membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound).

-

Incubation and Filtration: Allow the binding to reach equilibrium. Separate the bound from free radioligand by rapid filtration through glass fiber filters. Wash the filters to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Platelet Aggregation Assay

This assay can determine if this compound has pro-aggregatory (agonist) or anti-aggregatory (antagonist) effects on human platelets.

Methodology:

-

Platelet-Rich Plasma (PRP) Preparation: Obtain fresh human blood and prepare PRP by centrifugation.

-

Agonist Activity: Add varying concentrations of this compound to the PRP in an aggregometer and monitor for changes in light transmission, which indicates platelet aggregation. Use a known TP receptor agonist like U-44069 (cis isomer) as a positive control.

-

Antagonist Activity: Pre-incubate the PRP with varying concentrations of this compound for a defined period. Then, induce platelet aggregation with a sub-maximal concentration of a known TP receptor agonist (e.g., U-44069 cis isomer or arachidonic acid). Monitor for inhibition of aggregation.

-

Data Analysis: For agonist activity, determine the EC50 (concentration for 50% of maximal aggregation). For antagonist activity, determine the IC50 (concentration for 50% inhibition of agonist-induced aggregation).

Conclusion and Future Directions

The available evidence, though sparse, strongly suggests that the trans isomer of U-44069 possesses a biological activity profile distinct from its well-characterized cis isomer. While the cis isomer is a potent thromboxane A2 receptor agonist, the trans isomer has been identified as a weak inhibitor of prostaglandin E2 synthase. This functional divergence based on stereochemistry underscores the importance of isomeric purity in pharmacological studies.

Significant gaps in our knowledge of the biological activity of this compound remain. Future research should focus on:

-

Quantitative Characterization: Determining the precise IC50 of this compound for various prostaglandin synthases (mPGES-1, mPGES-2, cPGES) to understand its potency and selectivity.

-

TP Receptor Activity: Thoroughly evaluating the activity of this compound at the TP receptor to ascertain if it possesses any agonist or antagonist properties.

-

Broader Pharmacological Screening: Profiling the compound against a wider range of biological targets to identify any off-target effects.

-

In Vivo Studies: Investigating the effects of this compound in relevant animal models of inflammation and thrombosis to understand its physiological and pathological roles.

A comprehensive understanding of the pharmacology of the U-44069 trans isomer will not only clarify the structure-activity relationships of this class of compounds but may also open new avenues for therapeutic intervention.

References

- 1. The response to thromboxane A2 analogues in human platelets. Discrimination of two binding sites linked to distinct effector systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparison of the actions of U-46619, a prostaglandin H2-analogue, with those of prostaglandin H2 and thromboxane A2 on some isolated smooth muscle preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]